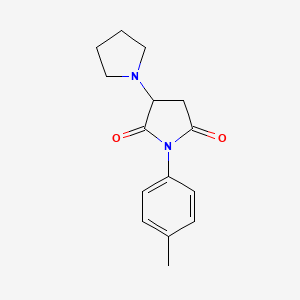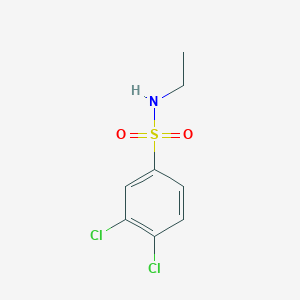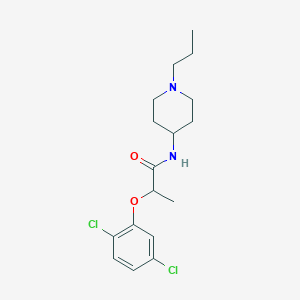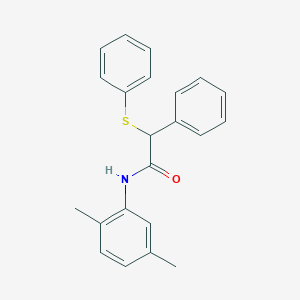
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione, also known as MPBD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPBD belongs to the class of compounds known as pyrrolidines, which have been extensively studied for their biological activities.
Mécanisme D'action
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione exerts its biological effects by interacting with various molecular targets in the body, including enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in oxidative stress and inflammation, as well as modulate the function of specific receptors in cancer cells.
Biochemical and Physiological Effects:
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been found to exhibit several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce oxidative stress and inflammation, as well as inhibit the growth and proliferation of cancer cells. Additionally, 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione is its potential as a therapeutic agent for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research and development of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione. One area of focus is the optimization of its chemical structure to improve its biological activity and selectivity. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential as a therapeutic agent for the treatment of various diseases. Finally, the development of new methods for the synthesis and purification of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione may also lead to improved yields and purity, making it more accessible for research and development.
Méthodes De Synthèse
The synthesis of 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione can be achieved through several methods, including the reaction of 4-methylbenzaldehyde with pyrrolidine-2,5-dione in the presence of a suitable catalyst. Other methods involve the use of different reagents and solvents, such as acetic anhydride and toluene, to produce 1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione with high yields and purity.
Applications De Recherche Scientifique
1'-(4-methylphenyl)-1,3'-bipyrrolidine-2',5'-dione has been the subject of numerous studies in medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)17-14(18)10-13(15(17)19)16-8-2-3-9-16/h4-7,13H,2-3,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHGQUSYOJLVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60387460 |
Source


|
| Record name | [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)- | |
CAS RN |
89143-14-6 |
Source


|
| Record name | [1,3'-Bipyrrolidine]-2',5'-dione, 1'-(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60387460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)
![ethyl 3-(2-methylbenzyl)-1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5129839.png)
![5-{[(1-isopropyl-4-piperidinyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5129846.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5129847.png)

![methyl 4-[2-(4-bromophenoxy)ethoxy]benzoate](/img/structure/B5129858.png)
![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B5129861.png)


![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5129884.png)

![N-cyclopropyl-4-methoxy-2-{[1-(4,4,4-trifluorobutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5129896.png)
![1-{1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5129900.png)
![N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5129913.png)